molecular formula C11H14N2O4 B1343231 4-(2-Methoxy-4-nitrophenyl)morpholine CAS No. 97459-72-8

4-(2-Methoxy-4-nitrophenyl)morpholine

Número de catálogo: B1343231
Número CAS: 97459-72-8
Peso molecular: 238.24 g/mol
Clave InChI: KORWLDQABONDQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Methoxy-4-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxy-4-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-4-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2-methoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORWLDQABONDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620354
Record name 4-(2-Methoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97459-72-8
Record name 4-(2-Methoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(2-Methoxy-4-nitrophenyl)morpholine is a synthetic organic compound featuring a morpholine ring, a versatile pharmacophore in modern medicinal chemistry. While direct, in-depth studies on the specific mechanism of action of this molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a number of biologically active agents, particularly kinase inhibitors. This guide synthesizes the current understanding of these key functional groups to propose a hypothesized mechanism of action for 4-(2-Methoxy-4-nitrophenyl)morpholine, focusing on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. We will further delineate a comprehensive, self-validating experimental workflow to rigorously test this hypothesis.

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold

The morpholine moiety is a "privileged" scaffold in drug discovery, frequently incorporated into molecules to enhance their pharmacological properties, such as solubility, metabolic stability, and target binding affinity.[1] Its presence in numerous approved and investigational drugs underscores its significance. When coupled with a nitrophenyl group, as seen in related compounds like 4-(4-nitrophenyl)morpholine, these molecules have been identified as key intermediates in the synthesis of potential anticancer agents.[2] The addition of a methoxy group, as in the molecule of interest, can further modulate the electronic and steric properties, potentially enhancing its interaction with biological targets.[3]

The convergence of these structural features in 4-(2-Methoxy-4-nitrophenyl)morpholine strongly suggests a potential role in interfering with cellular signaling pathways critical for cancer cell proliferation and survival. Notably, the morpholine ring is a key component of several potent phosphoinositide 3-kinase (PI3K) inhibitors.[4][5] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[5][6]

Hypothesized Mechanism of Action: A Putative PI3K/Akt/mTOR Pathway Inhibitor

Based on the well-established role of the morpholine scaffold in potent PI3K inhibitors such as ZSTK474 and PKI-587, we hypothesize that 4-(2-Methoxy-4-nitrophenyl)morpholine functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway.[4][5] The proposed mechanism centers on the molecule's ability to bind to the ATP-binding pocket of PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

This inhibition of PI3K would, in turn, prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[7] The subsequent lack of Akt activation would lead to a cascade of downstream effects, including the inhibition of mTORC1, a central regulator of cell growth and proliferation.[5] Ultimately, this blockade of the PI3K/Akt/mTOR pathway is anticipated to induce cell cycle arrest and apoptosis in cancer cells.

The methoxy group on the phenyl ring may play a crucial role in orienting the molecule within the ATP-binding pocket, potentially forming hydrogen bonds or other favorable interactions with key amino acid residues. The nitro group, being a strong electron-withdrawing group, could also influence the electronic properties of the aromatic ring, further contributing to binding affinity.

Signaling Pathway Diagram

PI3K_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 ATP->ADP PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibitor 4-(2-Methoxy-4-nitrophenyl)morpholine Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 4-(2-Methoxy-4-nitrophenyl)morpholine.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesis that 4-(2-Methoxy-4-nitrophenyl)morpholine acts as a PI3K inhibitor, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, where each step builds upon the last to provide a comprehensive picture of the compound's mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow A Phase 1: In Vitro Kinase Assays B Phase 2: Cellular Assays A->B Confirmation of Cellular Activity C Phase 3: Target Engagement & Downstream Signaling B->C Mechanism Deconvolution D Phase 4: In Vivo Efficacy Studies C->D Translational Validation

Sources

An In-depth Technical Guide to Leveraging 4-(2-Methoxy-4-nitrophenyl)morpholine in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Chemoproteomic Probe for Target Discovery and Validation

Foreword: The Imperative for Novel Chemical Probes in Proteomics

In the landscape of modern drug discovery and cellular biology, the ability to elucidate the targets and mechanisms of action of small molecules is paramount. Chemical proteomics has emerged as a powerful discipline that utilizes chemical probes to interrogate protein function directly in complex biological systems.[1][2] Among the most potent tools in this armamentarium are covalent probes, which form stable bonds with their protein targets, enabling robust identification and characterization.[3][4] This guide introduces a hypothetical yet scientifically plausible application for 4-(2-Methoxy-4-nitrophenyl)morpholine as a novel, reversible covalent probe for proteomics research, particularly in the realm of kinase inhibitor profiling. While direct literature for this specific application is nascent, the principles outlined herein are grounded in established chemoproteomic strategies.[5][6]

The Rationale for 4-(2-Methoxy-4-nitrophenyl)morpholine as a Chemoproteomic Probe

The structure of 4-(2-Methoxy-4-nitrophenyl)morpholine presents two key features that suggest its potential as a chemoproteomic probe: the electrophilic nitro-aromatic system and the morpholine scaffold.

  • The Electrophilic "Warhead": The nitro-substituted phenyl ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. In the context of a proteome, this electrophilic character allows the molecule to covalently react with nucleophilic amino acid residues such as cysteine, lysine, or histidine.[7] This covalent interaction forms the basis of its utility as a probe, allowing for the stable "tagging" of target proteins.

  • Reversible Covalency: Unlike highly reactive, irreversible electrophiles that can lead to off-target toxicity, the reactivity of a nitro-aromatic system can be tuned to favor reversible covalent interactions.[6] This "tunable" reactivity is highly desirable, as it can offer the durability of a covalent bond for target engagement while minimizing permanent, potentially toxic modifications to the proteome.[6]

  • The Morpholine Scaffold: The morpholine group can serve as a recognition element, providing a handle for synthetic modification to enhance selectivity for specific protein families, such as kinases. By appending different functional groups to the morpholine ring, libraries of probes can be generated to explore a wider range of the proteome.

Proposed Mechanism of Action: Reversible Covalent Adduct Formation

We propose that 4-(2-Methoxy-4-nitrophenyl)morpholine acts as a reversible covalent probe by forming a Meisenheimer complex with a nucleophilic residue (e.g., cysteine) on a target protein. The electron-deficient aromatic ring is attacked by the nucleophile, forming a transient, negatively charged intermediate that is stabilized by the nitro group. This interaction, while covalent, is reversible, allowing for dynamic target engagement.

A diagram illustrating the proposed reversible covalent interaction between 4-(2-Methoxy-4-nitrophenyl)morpholine and a target protein's cysteine residue.

Application in Competitive Chemoproteomics for Kinase Inhibitor Profiling

A powerful application of this novel probe is in competitive activity-based protein profiling (ABPP) to determine the target landscape of kinase inhibitors.[5][8][9] This methodology provides an indirect readout of a test compound's binding to its targets by measuring its ability to compete with the probe for binding to those same targets.[5]

Experimental Workflow

The following protocol outlines a comprehensive workflow for utilizing 4-(2-Methoxy-4-nitrophenyl)morpholine in a competitive chemoproteomic experiment.

Competitive Chemoproteomics Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling & Quenching cluster_processing Proteomic Sample Processing cluster_analysis LC-MS/MS Analysis & Data Interpretation Lysate 1. Cell Culture & Lysis Inhibitor 2. Pre-incubation: Test Inhibitor vs. DMSO Lysate->Inhibitor Probe 3. Incubation with 4-(2-Methoxy-4-nitrophenyl)morpholine Probe Inhibitor->Probe Quench 4. Quench Reaction Probe->Quench Reduction 5. Reduction & Alkylation Quench->Reduction Digestion 6. Trypsin Digestion Reduction->Digestion TMT 7. Tandem Mass Tag (TMT) Labeling Digestion->TMT LCMS 8. LC-MS/MS Analysis TMT->LCMS Data 9. Data Analysis: Identify & Quantify Peptides LCMS->Data Targets 10. Identify Competed Targets Data->Targets

A schematic of the competitive chemoproteomics workflow for kinase inhibitor target identification.

Detailed Step-by-Step Methodology

Step 1: Cell Culture and Lysis

  • Rationale: To obtain a native proteome for analysis. The choice of cell line should be relevant to the biological context of the kinase inhibitor being studied.

  • Protocol:

    • Culture the selected cell line (e.g., K562 for leukemia studies) to ~80% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer without detergents, supplemented with protease and phosphatase inhibitors) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

Step 2: Pre-incubation with Test Inhibitor

  • Rationale: To allow the test inhibitor to bind to its cellular targets before introducing the competing probe. A dose-response is recommended to determine target occupancy.

  • Protocol:

    • Aliquot the cell lysate into microcentrifuge tubes (e.g., 1 mg of protein per tube).

    • Treat the lysates with the test kinase inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with DMSO as a vehicle control.

    • Incubate for 1 hour at 37°C with gentle agitation.

Step 3: Incubation with 4-(2-Methoxy-4-nitrophenyl)morpholine Probe

  • Rationale: To label the available protein targets that were not occupied by the test inhibitor.

  • Protocol:

    • Add the 4-(2-Methoxy-4-nitrophenyl)morpholine probe to each lysate to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C.

Step 4: Quench Reaction

  • Rationale: To stop the labeling reaction by adding an excess of a nucleophile.

  • Protocol:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM to quench the reaction.

Step 5: Reduction and Alkylation

  • Rationale: To denature proteins and prepare them for enzymatic digestion by reducing and capping disulfide bonds.

  • Protocol:

    • Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes.

Step 6: Trypsin Digestion

  • Rationale: To digest proteins into smaller peptides suitable for mass spectrometry analysis.

  • Protocol:

    • Dilute the lysate 4-fold with 50 mM triethylammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

Step 7: Tandem Mass Tag (TMT) Labeling

  • Rationale: To enable multiplexed quantitative analysis of the different treatment conditions in a single mass spectrometry run, which improves accuracy and throughput.[10][11]

  • Protocol:

    • Desalt the digested peptides using a C18 SPE cartridge.

    • Label each sample with a unique TMTpro isobaric tag according to the manufacturer's protocol.

    • Combine the labeled samples and desalt again.

Step 8: LC-MS/MS Analysis

  • Rationale: To separate the complex peptide mixture and acquire mass spectra for peptide identification and quantification.

  • Protocol:

    • Analyze the combined TMT-labeled sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

    • Use a suitable gradient to separate the peptides over a C18 column.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Step 9: Data Analysis

  • Rationale: To identify the probe-modified peptides and quantify the changes in their abundance across the different treatment conditions.

  • Protocol:

    • Search the raw mass spectrometry data against a human protein database using a software suite like MaxQuant or Proteome Discoverer.

    • Specify the TMTpro labels for quantification and include the mass of the 4-(2-Methoxy-4-nitrophenyl)morpholine adduct as a variable modification on cysteine, lysine, and histidine.

    • Normalize the TMT reporter ion intensities.

Step 10: Identify Competed Targets

  • Rationale: To pinpoint the proteins that are the likely targets of the test inhibitor.

  • Protocol:

    • For each identified probe-labeled peptide, calculate the ratio of its abundance in the inhibitor-treated samples relative to the DMSO control.

    • Proteins with probe-labeled peptides that show a dose-dependent decrease in abundance are considered targets of the test inhibitor.

Data Presentation and Interpretation

The quantitative data from a competitive chemoproteomics experiment should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Example Quantitative Data for a Kinase Inhibitor Profiling Experiment

ProteinGenePeptide SequenceModification SiteFold Change (1 µM Inhibitor)p-value
Abl-1ABL1C(probe)TYSPALYEQLKCys-3050.150.001
SrcSRCGAC(probe)LLDGLDARCys-2770.210.003
BTKBTKIKC(probe)IKKGYYAARCys-4810.180.002
EGFREGFRVYTC(probe)ASCHPELCys-7970.950.87
GAPDHGAPDHAVC(probe)NDPFISTCys-1520.980.91
  • Interpretation: In this hypothetical dataset, the kinase inhibitor shows significant competition with the probe for binding to Abl-1, Src, and BTK, as indicated by the low fold changes and significant p-values. In contrast, there is no significant competition for EGFR or the off-target control, GAPDH. This suggests that the inhibitor is potent and selective for the Abl, Src, and BTK kinases.

Conclusion and Future Directions

The proposed use of 4-(2-Methoxy-4-nitrophenyl)morpholine as a reversible covalent probe represents a novel and promising avenue for proteomics research. Its tunable electrophilicity and the potential for synthetic modification make it an attractive candidate for the development of a new class of chemoproteomic tools. The detailed workflow provided in this guide offers a robust framework for its application in kinase inhibitor profiling and can be adapted for the study of other enzyme families and protein classes. Future work should focus on the synthesis and characterization of this probe and its derivatives, as well as the validation of its reactivity and selectivity across the proteome.

References

  • Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. [Link]

  • Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

  • Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics. YouTube. [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. PubMed Central. [Link]

  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. National Institutes of Health. [Link]

  • The proteome-wide potential for reversible covalency at cysteine. PubMed Central. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. [Link]

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship.org. [Link]

  • cheMIKAILproteomics Research. cheMIKAILproteomics. [Link]

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed Central. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed Central. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Robust and Easy-to-Use One-Pot Workflow for Label-Free Single-Cell Proteomics. ACS Publications. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed Central. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

Sources

An In-depth Technical Guide to 4-(2-Methoxy-4-nitrophenyl)morpholine and its Core Isomer, 4-(4-Nitrophenyl)morpholine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its incorporation into small molecules can significantly enhance their pharmacokinetic profiles, making it a cornerstone in the design of novel therapeutic agents.[2] This guide delves into the synthesis, characterization, and potential applications of a specific morpholine-containing compound, 4-(2-Methoxy-4-nitrophenyl)morpholine, a molecule of interest in the landscape of targeted therapies. Due to a scarcity of direct literature on this specific isomer, this guide will first provide a comprehensive overview of its well-characterized structural isomer, 4-(4-nitrophenyl)morpholine. This foundational knowledge will then be applied to propose a robust synthetic strategy and infer the potential biological significance of 4-(2-Methoxy-4-nitrophenyl)morpholine, particularly in the context of kinase inhibition.

Part 1: The Archetype - 4-(4-Nitrophenyl)morpholine

4-(4-Nitrophenyl)morpholine serves as a critical building block and a key intermediate in the synthesis of various biologically active molecules.[3] Its derivatives have garnered attention for their potential anticancer activities, underscoring the importance of this foundational structure.[4]

Synthesis and Mechanism

The primary and most efficient route to 4-(4-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and its understanding is crucial for the rational design of synthetic pathways.

The SNAr mechanism hinges on two key features of the aryl substrate:

  • An electron-withdrawing group (EWG): The nitro group (-NO2) is a powerful EWG that activates the aromatic ring towards nucleophilic attack by withdrawing electron density. This effect is most pronounced when the EWG is positioned ortho or para to the leaving group.[5]

  • A good leaving group: Halogens, such as fluorine or chlorine, are common leaving groups in SNAr reactions. Fluorine is often preferred as it is the most electronegative, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol details a standard laboratory procedure for the synthesis of 4-(4-nitrophenyl)morpholine via a nucleophilic aromatic substitution reaction.[6]

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-nitrophenyl)morpholine.

Expected Yield: Approximately 95%[6]

Physicochemical Properties of 4-(4-Nitrophenyl)morpholine

A summary of the key physicochemical properties of 4-(4-nitrophenyl)morpholine is provided in the table below.

PropertyValueReference(s)
CAS Number 10389-51-2[3]
Molecular Formula C10H12N2O3[3]
Molecular Weight 208.22 g/mol [3]
Appearance White to almost white crystalline powder[3]
Melting Point 151 - 155 °C[3]
Purity ≥ 98% (GC)[3]

Part 2: The Target Molecule - 4-(2-Methoxy-4-nitrophenyl)morpholine

Proposed Synthesis

The most logical approach to synthesize 4-(2-Methoxy-4-nitrophenyl)morpholine is through the nucleophilic aromatic substitution of a suitably substituted nitrobenzene with morpholine. The key starting material would be a 1-halo-2-methoxy-4-nitrobenzene, such as 1-fluoro-2-methoxy-4-nitrobenzene or 1-chloro-2-methoxy-4-nitrobenzene (also known as 2-chloro-5-nitroanisole).[7]

The reaction mechanism is analogous to that for the 4-nitro isomer, with the nitro group para to the leaving group providing the necessary activation for nucleophilic attack. The ortho-methoxy group is an electron-donating group, which might slightly decrease the reactivity of the ring towards nucleophilic attack compared to the unsubstituted analog. However, the powerful activating effect of the para-nitro group is expected to dominate, allowing the reaction to proceed efficiently.

Figure 1. Proposed synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine.

The Role of the Methoxy Group: A Field-Proven Insight

From an application scientist's perspective, the introduction of the methoxy group ortho to the morpholine nitrogen is a deliberate strategic choice in drug design. This substitution can have several predictable impacts:

  • Modulation of Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Restriction: The steric bulk of the methoxy group can influence the preferred conformation of the morpholine ring and its orientation relative to the phenyl ring. This can be critical for optimizing the binding affinity and selectivity for a specific biological target.

  • Metabolic Blocking: The methoxy group can serve as a metabolic blocker, preventing oxidative metabolism at that position and potentially increasing the half-life of the compound.

Part 3: Biological Context and Potential Applications in Drug Discovery

The true value of 4-(2-Methoxy-4-nitrophenyl)morpholine lies in its potential as a scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The subsequent reduction of the nitro group to an amine is a critical transformation, yielding 4-morpholino-3-methoxyaniline, a versatile intermediate for further functionalization.[8]

The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a common event in many human cancers, making it a highly attractive target for drug development.[10]

Several potent and selective PI3K inhibitors feature a morpholine-containing core structure. The morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-(2-Methoxy-4-aminophenyl)morpholine -based Inhibitors Inhibitor->PI3K inhibit

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway and the potential point of intervention for morpholine-based inhibitors.

The 4-(2-methoxy-4-aminophenyl)morpholine core, derived from the title compound, represents a valuable starting point for the design of novel PI3K inhibitors. The aniline nitrogen provides a convenient handle for the introduction of various heterocyclic systems that can further interact with the kinase active site, enhancing potency and selectivity. The strategic placement of the methoxy group can be exploited to probe specific sub-pockets within the ATP-binding site, potentially leading to inhibitors with improved isoform selectivity.

Conclusion and Future Directions

While 4-(2-Methoxy-4-nitrophenyl)morpholine itself is not a widely studied compound, its structural features and the robust chemistry of its analogs position it as a molecule of significant interest for medicinal chemists and drug discovery professionals. The synthetic route via nucleophilic aromatic substitution is straightforward and high-yielding, making it an accessible intermediate.

The real potential of this compound is realized upon reduction of the nitro group, which unlocks a versatile scaffold for the construction of potent and selective kinase inhibitors. The strategic inclusion of the ortho-methoxy group provides a valuable tool for fine-tuning the pharmacological properties of the resulting drug candidates. As the quest for novel and effective targeted therapies continues, the exploration of underexplored chemical space, including isomers of well-known pharmacophores like 4-(2-Methoxy-4-nitrophenyl)morpholine, will be crucial for the discovery of the next generation of medicines.

References

  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235.
  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

  • International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]

  • ResearchGate. (2016). morpholine antimicrobial activity. Retrieved from [Link]

  • PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • PubMed Central (PMC). (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

  • PubMed. (2019). Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]

  • ResearchGate. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • YouTube. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Structural Elucidation of 4-(2-Methoxy-4-nitrophenyl)morpholine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the Nuclear Magnetic Resonance (NMR) analysis and structural interpretation of 4-(2-Methoxy-4-nitrophenyl)morpholine. This compound presents an interesting case for NMR analysis due to the complex interplay of electron-donating (methoxy, morpholino-nitrogen) and electron-withdrawing (nitro) substituents on the aromatic ring, which distinctly influences the chemical shifts and coupling patterns of the molecule's protons and carbons. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols for sample preparation, data acquisition, and an in-depth guide to spectral interpretation, grounded in established spectroscopic principles.

Introduction: The Structural Landscape

4-(2-Methoxy-4-nitrophenyl)morpholine is a substituted aromatic compound featuring a morpholine ring attached to a phenyl ring. The phenyl ring is further substituted with a methoxy group (OCH₃) and a nitro group (NO₂). The morpholine moiety is a common scaffold in medicinal chemistry, and understanding its substitution patterns is crucial for unambiguous characterization.[1][2] The key to interpreting the NMR spectrum of this molecule lies in understanding the electronic effects of its substituents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deshields (moves downfield) protons and carbons at the ortho and para positions through inductive and resonance effects.[3][4]

  • Methoxy Group (-OCH₃): An electron-donating group that shields (moves upfield) protons and carbons at the ortho and para positions via resonance.[5][6]

  • Morpholino Group: The nitrogen atom attached to the ring is electron-donating through resonance, while the oxygen within the morpholine ring is electronegative. The overall effect on the aromatic ring must be carefully considered.

The unique 1,2,4-substitution pattern on the benzene ring will result in a complex and informative aromatic region in the ¹H NMR spectrum, while the morpholine ring is expected to show a characteristic pattern of signals.[7]

Caption: Structure of 4-(2-Methoxy-4-nitrophenyl)morpholine with atom numbering.

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate parameter selection during acquisition.[1]

Protocol 1: Sample Preparation
  • Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. DMSO-d₆ can be used for less soluble compounds. The concentration should be sufficient for a good signal-to-noise ratio without causing line broadening.

  • Weighing: Accurately weigh 5-10 mg of purified 4-(2-Methoxy-4-nitrophenyl)morpholine.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identifier.

Protocol 2: NMR Data Acquisition
  • Rationale: Standard 1D proton and carbon experiments are the foundation of structural analysis.[8] The parameters below are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[9]

Parameter¹H NMR¹³C{¹H} NMR
Pulse Program zg30zgpg30
Number of Scans (NS) 161024 or more
Spectral Width (SW) 16 ppm240 ppm
Acquisition Time (AQ) ~3 sec~1 sec
Relaxation Delay (D1) 2 sec2 sec
Temperature 298 K298 K

Workflow for Spectral Analysis

A systematic approach is essential for accurate structural elucidation.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation (Optional) H1 Acquire ¹H NMR Assign_H1 Analyze ¹H: - Chemical Shifts - Integration - Multiplicity H1->Assign_H1 C13 Acquire ¹³C NMR Assign_C13 Analyze ¹³C: - Chemical Shifts - Number of Signals C13->Assign_C13 COSY COSY: Correlate coupled protons (e.g., H5-H6) Assign_H1->COSY HSQC HSQC: Link protons to their directly attached carbons Assign_H1->HSQC Assign_C13->HSQC Final Final Structure Assignment Assign_C13->Final COSY->Final HSQC->Final

Caption: Recommended workflow for NMR data analysis and structure confirmation.

Predicted Spectra and Interpretation

¹H NMR Spectrum Analysis

The proton spectrum can be divided into three distinct regions: aromatic, morpholine, and methoxy.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the phenyl ring (H3, H5, H6) will form an ABC spin system.

    • H-3: This proton is ortho to the strong electron-withdrawing NO₂ group and meta to the morpholino group. It is expected to be the most deshielded aromatic proton, appearing as a doublet with a small meta coupling constant (J ≈ 2-3 Hz). Predicted δ ≈ 8.0-8.2 ppm.[3]

    • H-5: This proton is ortho to the morpholino group and meta to both the -NO₂ and -OCH₃ groups. It will appear as a doublet of doublets due to coupling with both H-3 (meta coupling, J ≈ 2-3 Hz) and H-6 (ortho coupling, J ≈ 8-9 Hz). Predicted δ ≈ 7.2-7.4 ppm.

    • H-6: This proton is ortho to the electron-donating -OCH₃ group and meta to the morpholino group. It should be the most shielded of the aromatic protons and will appear as a doublet (ortho coupling to H-5, J ≈ 8-9 Hz). Predicted δ ≈ 7.0-7.1 ppm.

  • Morpholine Region (δ 3.0 - 4.0 ppm): The morpholine ring typically adopts a chair conformation, leading to two distinct signals for the methylene protons.[10][11]

    • -OCH₂- Protons (2H, triplet): The two protons on the carbons adjacent to the highly electronegative oxygen atom will be deshielded. Predicted δ ≈ 3.8-3.9 ppm.[1][12]

    • -NCH₂- Protons (2H, triplet): The two protons on the carbons adjacent to the nitrogen atom will appear further upfield. Predicted δ ≈ 3.2-3.4 ppm.[1][7]

  • Methoxy Region (δ 3.9 - 4.1 ppm):

    • -OCH₃ Protons (3H, singlet): The three protons of the methoxy group will produce a sharp singlet, as they have no adjacent protons to couple with. Its position reflects the deshielding effect of the attached oxygen. Predicted δ ≈ 3.9-4.0 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, assuming free rotation around the C-N bond. Aromatic carbons typically resonate between 110-160 ppm.[13]

  • Aromatic Carbons (δ 110 - 160 ppm):

    • C1 (ipso-N): The carbon attached to the morpholino nitrogen. Its chemical shift will be significantly influenced by the nitrogen. Predicted δ ≈ 150-155 ppm.

    • C2 (ipso-O): The carbon bearing the methoxy group. Predicted δ ≈ 155-160 ppm.

    • C4 (ipso-NO₂): The carbon attached to the nitro group. Predicted δ ≈ 145-150 ppm.[3]

    • C3, C5, C6: The chemical shifts of these carbons are governed by the combined electronic effects of the substituents. Electron-donating groups generally cause upfield shifts (shielding) at ortho/para positions, while electron-withdrawing groups cause downfield shifts (deshielding).[14]

      • C3: Ortho to -NO₂, meta to -N(morpholine). Expected to be downfield. Predicted δ ≈ 125-130 ppm.

      • C5: Ortho to -N(morpholine), meta to -NO₂ and -OCH₃. Predicted δ ≈ 115-120 ppm.

      • C6: Ortho to -OCH₃, meta to -N(morpholine). Expected to be the most upfield aromatic carbon. Predicted δ ≈ 110-115 ppm.

  • Morpholine Carbons (δ 45 - 70 ppm):

    • -OCH₂- Carbons: Deshielded by the adjacent oxygen. Predicted δ ≈ 66-68 ppm.[1][7]

    • -NCH₂- Carbons: Shielded relative to the O-CH₂ carbons. Predicted δ ≈ 48-52 ppm.[1]

  • Methoxy Carbon (δ 55 - 60 ppm):

    • -OCH₃ Carbon: A single peak in the typical range for methoxy carbons. Predicted δ ≈ 56-58 ppm.

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment Coupling Constant (J, Hz)
~8.10 d 1H H-3 J ≈ 2.5 Hz
~7.30 dd 1H H-5 J ≈ 8.8, 2.5 Hz
~7.05 d 1H H-6 J ≈ 8.8 Hz
~3.95 s 3H -OCH₃ -
~3.85 t 4H -OCH₂- (Morpholine) J ≈ 4.8 Hz

| ~3.30 | t | 4H | -NCH₂- (Morpholine) | J ≈ 4.8 Hz |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~157 C-2
~152 C-1
~147 C-4
~127 C-3
~118 C-5
~112 C-6
~67 -OCH₂- (Morpholine)
~57 -OCH₃

| ~50 | -NCH₂- (Morpholine) |

Conclusion

The structural elucidation of 4-(2-Methoxy-4-nitrophenyl)morpholine is readily achievable through a systematic analysis of its 1D ¹H and ¹³C NMR spectra. The predictable electronic effects of the methoxy, nitro, and morpholine substituents provide a clear roadmap for assigning each signal. The distinct patterns in the aromatic region, coupled with the characteristic signals of the morpholine and methoxy groups, serve as a unique spectral fingerprint for this molecule. For unequivocal assignment, especially in cases of signal overlap, 2D NMR experiments such as COSY and HSQC are recommended to confirm proton-proton and proton-carbon connectivities, respectively.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • ResearchGate. (2025). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

  • Gowenlock, B. G., Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of some ortho and poly-substituted nitrosobenzenes and the orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-519. [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Monti, D., Orsini, F., & Severini Ricca, G. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. [Link]

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. [Link]

  • Kaupp, M., & Teale, A. M. (2020). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 22(34), 18943-18949. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Characterization of 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methoxy-4-nitrophenyl)morpholine is a key intermediate in the synthesis of various pharmacologically active compounds. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The presence of a nitrophenyl group provides a reactive handle for further chemical modifications, making this compound a versatile building block in drug discovery and development.[2] Accurate characterization of such intermediates is paramount to ensure the identity, purity, and stability of downstream products, a critical aspect of regulatory compliance and drug safety.

This application note provides a detailed protocol for the characterization of 4-(2-Methoxy-4-nitrophenyl)morpholine using high-resolution mass spectrometry (HRMS), a cornerstone technique in pharmaceutical analysis for its high sensitivity and specificity.[3] We will explore the utility of Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer for the precise mass determination and structural elucidation of this molecule through collision-induced dissociation (CID). A proposed fragmentation pathway, based on established principles of gas-phase ion chemistry, will be presented to aid in the interpretation of the resulting mass spectra.

Molecular Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₄
Average Molecular Weight 238.24 g/mol
Monoisotopic Mass 238.0954 u
Structure

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below. This workflow is designed to ensure reproducibility and high-quality data acquisition.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Weigh 1 mg of 4-(2-Methoxy-4-nitrophenyl)morpholine prep2 Dissolve in 1 mL of LC-MS grade Methanol prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Dilute to 1 µg/mL with 50:50 Acetonitrile/Water + 0.1% Formic Acid prep3->prep4 analysis1 Direct Infusion via Syringe Pump prep4->analysis1 Inject analysis2 ESI in Positive Ion Mode analysis1->analysis2 analysis3 Full Scan MS (m/z 50-500) analysis2->analysis3 analysis4 Tandem MS (MS/MS) of [M+H]⁺ Precursor Ion analysis3->analysis4 data1 Determine Accurate Mass of Precursor Ion analysis4->data1 Acquire Data data2 Analyze Fragmentation Spectrum data1->data2 data3 Propose Fragmentation Pathway data2->data3 data4 Confirm Structure data3->data4

Caption: Experimental workflow for the mass spectrometric characterization.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a homogenous, dilute solution of the analyte that is compatible with the ESI source, minimizing matrix effects and ensuring efficient ionization.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-(2-Methoxy-4-nitrophenyl)morpholine standard and dissolve it in 1 mL of LC-MS grade methanol in a clean glass vial.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water, containing 0.1% formic acid. The final concentration of 1 µg/mL is suitable for direct infusion analysis. The acidic mobile phase promotes protonation of the analyte in positive ion mode.

Mass Spectrometer Configuration (Q-TOF or Orbitrap)

These settings are a starting point and may require optimization based on the specific instrument and its performance.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe morpholine nitrogen is basic and readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
Nebulizer Gas (N₂) Pressure 1.5 - 2.5 BarAids in the formation of fine droplets for efficient desolvation.
Drying Gas (N₂) Flow Rate 8 - 12 L/minFacilitates the evaporation of solvent from the droplets.
Drying Gas Temperature 250 - 350 °CProvides thermal energy for desolvation.
MS Scan Range m/z 50 - 500Covers the expected mass of the precursor and its fragments.
MS/MS Precursor Ion [M+H]⁺ (m/z 239.1026)The protonated molecular ion.
Collision Energy (CID) 10 - 40 eV (Ramped)A range of energies ensures the generation of a rich fragmentation spectrum.

Data Analysis and Expected Results

Full Scan Mass Spectrum

In the full scan MS spectrum, the most abundant ion is expected to be the protonated molecule, [M+H]⁺. High-resolution mass measurement allows for the confirmation of the elemental composition.

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺239.1026
[M+Na]⁺261.0846
[M+K]⁺277.0585
Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

The fragmentation of protonated 4-(2-Methoxy-4-nitrophenyl)morpholine is anticipated to proceed through several key pathways, primarily involving the nitro group and the morpholine ring. The presence of the methoxy group ortho to the morpholine substituent can influence the fragmentation through electronic effects and potential rearrangements. A plausible fragmentation pathway is depicted below.

fragmentation M [M+H]⁺ m/z 239.1026 F1 Loss of NO₂ (-46.0055 Da) m/z 193.0971 M->F1 - NO₂ F2 Loss of CH₃ (-15.0235 Da) m/z 224.0791 M->F2 - CH₃ F3 Loss of C₂H₄O (-44.0262 Da) m/z 195.0764 M->F3 - C₂H₄O F4 Loss of Morpholine Ring (-86.0528 Da) m/z 153.0498 M->F4 - C₄H₈NO F5 Loss of NO (-29.9980 Da) m/z 209.1046 M->F5 - NO F6 [F2] - NO₂ (-46.0055 Da) m/z 178.0736 F2->F6 - NO₂

Caption: Proposed fragmentation pathway for [M+H]⁺ of 4-(2-Methoxy-4-nitrophenyl)morpholine.

Interpretation of the Fragmentation Pathway:

  • Loss of NO₂ (m/z 193.0971): A characteristic fragmentation of nitrophenyl compounds, resulting in a radical cation.

  • Loss of a Methyl Radical (m/z 224.0791): Cleavage of the methoxy group is a common fragmentation route for methoxy-substituted aromatics.[4] This fragment can subsequently lose the nitro group to yield the ion at m/z 178.0736.

  • Loss of C₂H₄O (m/z 195.0764): This neutral loss is indicative of the fragmentation of the morpholine ring, likely through a retro-Diels-Alder-type mechanism or ring opening followed by cleavage.

  • Cleavage of the C-N Bond (m/z 153.0498): The bond between the phenyl ring and the morpholine nitrogen can cleave, leading to the formation of the 2-methoxy-4-nitrophenyl cation.

  • Loss of NO (m/z 209.1046): Another possible fragmentation pathway for nitroaromatics involves the loss of a nitric oxide radical.

The expected major fragment ions are summarized in the table below.

Proposed FragmentCalculated Exact Mass (m/z)Neutral Loss
[M+H - NO₂]⁺193.0971NO₂
[M+H - CH₃]⁺224.0791CH₃
[M+H - C₂H₄O]⁺195.0764C₂H₄O
[C₇H₇NO₃]⁺153.0498C₄H₈NO
[M+H - NO]⁺209.1046NO
[M+H - CH₃ - NO₂]⁺178.0736CH₃, NO₂

Conclusion

This application note provides a comprehensive framework for the mass spectrometric characterization of 4-(2-Methoxy-4-nitrophenyl)morpholine. The combination of high-resolution mass measurement of the precursor ion and the analysis of its fragmentation pattern provides a high degree of confidence in the structural confirmation of this important pharmaceutical intermediate. The proposed fragmentation pathway serves as a valuable guide for the interpretation of tandem mass spectrometry data. These methodologies are readily adaptable to other similar molecules and are essential for maintaining the quality and integrity of pharmaceutical development pipelines.

References

  • Wikipedia. Fragmentation (mass spectrometry). Accessed January 26, 2026. [Link]

  • PubChem. 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. Accessed January 26, 2026. [Link]

  • U.S. Environmental Protection Agency. Morpholine, 4-(3-methoxy-4-nitrophenyl)-. Accessed January 26, 2026. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]

  • Deshpande, A. A., et al. (2023). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed January 26, 2026. [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Accessed January 26, 2026. [Link]

  • Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Accessed January 26, 2026. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Accessed January 26, 2026. [Link]

  • PubChem. 4-(2-Nitrophenyl)morpholine. Accessed January 26, 2026. [Link]

  • Tulp, M. T., et al. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry. [Link]

Sources

Application Notes and Protocols for 4-(2-Methoxy-4-nitrophenyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Morpholine Scaffolds in Kinase Inhibition

The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its derivatives have been investigated for a wide range of therapeutic applications, from antibacterial and antifungal agents to central nervous system drugs.[1] The nitrophenyl group, when attached to a morpholine or thiomorpholine ring, often serves as a crucial intermediate in the synthesis of compounds with potential anticancer activity, including kinase inhibitors.[2][3] Specifically, the related compound, 4-(4-nitrophenyl)morpholine, is a key intermediate in the development of antitumor drugs.[3] This document provides a detailed technical guide on the potential applications of 4-(2-Methoxy-4-nitrophenyl)morpholine in drug discovery, with a specific focus on its prospective role as a scaffold for the development of novel inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.

While direct biological data for 4-(2-Methoxy-4-nitrophenyl)morpholine is not extensively available in the public domain, its structural similarity to known kinase inhibitor precursors allows for the formulation of a robust hypothesis regarding its utility. The methoxy substituent on the phenyl ring can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties of derivative compounds.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a pivotal role in cell proliferation, survival, and motility.[4] Consequently, it has become a prime target for the development of novel anticancer therapeutics.[4][5] We hypothesize that 4-(2-Methoxy-4-nitrophenyl)morpholine can serve as a versatile starting material for the synthesis of potent and selective PI3K inhibitors. The core idea is that the nitro group can be reduced to an amine, which then acts as a handle for further chemical modifications to generate a library of compounds for screening.

The general mechanism of action for PI3K inhibitors involves blocking the catalytic activity of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of Akt and other effector proteins, ultimately leading to reduced cancer cell growth and survival.[5]

Visualizing the PI3K/Akt Signaling Pathway and the Role of Inhibitors

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor 4-(2-Methoxy-4-aminophenyl) morpholine Derivative (Hypothetical PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by a derivative of 4-(2-Methoxy-4-nitrophenyl)morpholine.

Experimental Protocols

Part 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine and its Amino Derivative

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction. The subsequent reduction of the nitro group is a critical step to enable further derivatization.

Protocol 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

  • Reaction Setup: To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to 4-(4-Amino-2-methoxyphenyl)morpholine

  • Reaction Setup: Dissolve 4-(2-Methoxy-4-nitrophenyl)morpholine (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (5.0 eq).

  • Reaction Conditions: Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline derivative.

Part 2: In Vitro Kinase Assay

To evaluate the inhibitory potential of synthesized derivatives against PI3K isoforms, a biochemical kinase assay is essential.

Protocol 3: PI3K Enzyme Inhibition Assay (Luminescence-based)

  • Reagents: PI3K isoform enzymes (e.g., PI3Kα, β, δ, γ), PIP2 substrate, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compounds (derivatives of 4-(4-Amino-2-methoxyphenyl)morpholine) in DMSO.

  • Assay Procedure:

    • Add the PI3K enzyme, substrate, and test compound to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Add the ADP-Glo™ reagent to stop the enzymatic reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical IC₅₀ Values for a Lead Compound

PI3K Isoform IC₅₀ (nM)
PI3Kα 15
PI3Kβ 150
PI3Kδ 25

| PI3Kγ | 120 |

Part 3: Cell-Based Assays

Cellular assays are crucial to confirm the on-target activity of the compounds and to assess their effects on downstream signaling and cell viability.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

  • Cell Culture: Seed a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, U87-MG) in 6-well plates.

  • Treatment: Treat the cells with varying concentrations of the test compound for 2-4 hours.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Use a loading control like β-actin or GAPDH.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine Start->Synth Reduce Reduction to Amine Synth->Reduce Library Library Synthesis Reduce->Library KinaseAssay In Vitro PI3K Kinase Assay Library->KinaseAssay CellAssay Cell-Based Assay (p-Akt Western Blot) KinaseAssay->CellAssay ViabilityAssay Cell Viability Assay (MTT/CTG) CellAssay->ViabilityAssay LeadOpt Structure-Activity Relationship (SAR) ViabilityAssay->LeadOpt LeadOpt->Library Iterative Improvement

Sources

Application Notes and Protocols for the Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Strategic Importance of 4-(2-Methoxy-4-nitrophenyl)morpholine

4-(2-Methoxy-4-nitrophenyl)morpholine is a key building block in contemporary medicinal chemistry and materials science. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring, coupled with the versatile morpholine moiety, makes it a highly valuable intermediate for the synthesis of a wide range of target molecules with diverse biological activities and material properties.[1][2] Its structural motifs are found in various pharmacologically active agents, underscoring the importance of robust and well-characterized synthetic routes.

This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting for the synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine, designed to be a self-validating system for researchers in both academic and industrial settings.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable method for the synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to its high efficiency, operational simplicity, and the ready availability of starting materials.

Mechanistic Rationale: Causality Behind Experimental Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is predicated on three key factors:

  • Aromatic Ring Activation: The presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) ortho or para to the leaving group is crucial. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. The methoxy group (-OCH₃) at the ortho position also influences the electron density of the ring.

  • Good Leaving Group: A suitable leaving group, typically a halide (F, Cl, Br, I), is required. Fluorine is often the best leaving group in SNAr reactions, despite being the weakest leaving group in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

  • Strong Nucleophile: Morpholine acts as a potent nitrogen-based nucleophile, readily attacking the electron-deficient carbon atom bearing the leaving group.

Experimental Workflow Diagram

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Combine 1-halo-2-methoxy-4-nitrobenzene, morpholine, and base in a suitable solvent heating Heat the reaction mixture with stirring start->heating monitor Monitor reaction progress by TLC or LC-MS heating->monitor complete Reaction completion monitor->complete cool Cool to room temperature complete->cool quench Quench with water cool->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract dry Dry the organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., recrystallization or column chromatography) concentrate->purify product Obtain pure 4-(2-Methoxy-4-nitrophenyl)morpholine purify->product

Caption: Workflow for the SNAr synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar aryl morpholine compounds.[3][4]

Materials:

  • 1-Fluoro-2-methoxy-4-nitrobenzene (or 1-Chloro-2-methoxy-4-nitrobenzene)

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of the limiting reagent).

  • Add morpholine (1.2-1.5 eq) to the flask.

  • Add a base, such as triethylamine (2.0-3.0 eq) or potassium carbonate (2.0 eq). The use of a base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a water-miscible solvent like ACN or DMF, add a significant volume of deionized water (approximately 3-5 times the reaction volume) to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data and Reaction Parameters
ParameterCondition 1 (Preferred)Condition 2 (Alternative)Rationale & Impact on Yield/Purity
Starting Material 1-Fluoro-2-methoxy-4-nitrobenzene1-Chloro-2-methoxy-4-nitrobenzeneFluoro-substituted arenes are generally more reactive in SNAr, leading to shorter reaction times and milder conditions.
Base Triethylamine (liquid)Potassium Carbonate (solid)Triethylamine is a homogeneous base, while K₂CO₃ is heterogeneous. Both are effective, with the choice often depending on work-up preference.
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)DMF is more polar and can accelerate the reaction but has a higher boiling point, making it more difficult to remove. ACN is often sufficient and easier to handle.
Temperature 80-85 °C100-120 °CHigher temperatures may be required for less reactive chloro-substrates. Overheating can lead to side product formation.
Expected Yield >90%>85%Yields are typically high for this type of reaction.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

For less activated aryl halides or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance.[5][6][7][8][9]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Comparative Workflow Diagram

buchwald_workflow cluster_prep Inert Atmosphere Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine aryl halide, morpholine, Pd catalyst, ligand, and base in a dry solvent under inert gas (N₂ or Ar) heating Heat the reaction mixture with stirring start->heating monitor Monitor reaction progress by TLC or LC-MS heating->monitor cool Cool to room temperature monitor->cool filter Filter through Celite to remove catalyst cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure 4-(2-Methoxy-4-nitrophenyl)morpholine purify->product

Sources

Application Notes and Protocols for the Derivatization of 4-(2-Methoxy-4-nitrophenyl)morpholine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The “Electronic Switch” of Nitroreduction for Advanced Assay Development

Nitroaromatic compounds are a cornerstone of modern chemical biology and drug development, primarily due to the unique properties of the nitro group. This strongly electron-withdrawing moiety can act as a powerful "electronic switch".[1] The enzymatic reduction of a nitro group to a hydroxylamine or an amine causes a massive shift in the electronic distribution of the aromatic ring, a change that can be harnessed to create highly sensitive reporters for enzymatic activity.[2]

This guide focuses on the application of 4-(2-Methoxy-4-nitrophenyl)morpholine as a versatile substrate for assays involving nitroreductase (NTR) enzymes. These flavoenzymes, widespread in bacteria but absent in mammalian cells, catalyze the NAD(P)H-dependent reduction of nitroaromatics.[3][4] This differential expression and potent catalytic activity make NTRs a prime target for various biomedical applications, including:

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): A cancer therapy strategy where tumor cells are engineered to express a bacterial nitroreductase, enabling the localized activation of a non-toxic prodrug into a potent cytotoxic agent.[2][5]

  • Hypoxia Detection: The hypoxic microenvironment of solid tumors often leads to the upregulation of endogenous reductases, making nitroreductase-activated probes valuable tools for tumor imaging.[6]

  • Microbial Detection: The presence of nitroreductases in a wide range of pathogenic microbes allows for the development of diagnostic assays to detect bacterial contamination or infection.[5][7]

The strategic placement of a methoxy group ortho to the nitro group and a morpholine ring para to it in "4-(2-Methoxy-4-nitrophenyl)morpholine" offers a unique scaffold. The methoxy group, being electron-donating, can modulate the redox potential of the nitro group, potentially influencing the kinetics of the enzymatic reaction. The morpholine moiety enhances aqueous solubility and can be a key pharmacophore in drug discovery programs.[8]

This document provides a comprehensive overview of the derivatization of 4-(2-Methoxy-4-nitrophenyl)morpholine, the underlying mechanistic principles, and detailed protocols for its application in chromogenic nitroreductase assays.

Part 1: The Core Reaction - Nitroreductase-Mediated Derivatization

The central principle of using 4-(2-Methoxy-4-nitrophenyl)morpholine in an assay is its enzymatic transformation by nitroreductase. This reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme's FMN cofactor is first reduced by NAD(P)H and then re-oxidized by the nitroaromatic substrate.[1][9]

The reduction of the nitro group typically occurs in two successive two-electron steps, yielding a hydroxylamine product.[10]

Nitroreduction Mechanism sub 4-(2-Methoxy-4-nitrophenyl)morpholine (Substrate, Yellow) enzyme Nitroreductase (NTR) + FMN cofactor sub->enzyme + 4e- prod 4-(4-Hydroxylamino-2-methoxyphenyl)morpholine (Product, Colorless) nadph 2 NAD(P)H nadph->enzyme nadp 2 NAD(P)+ enzyme->prod enzyme->nadp

Caption: Nitroreductase-catalyzed reduction of the substrate.

This transformation results in a significant color change. The starting material, 4-(2-Methoxy-4-nitrophenyl)morpholine, is typically a yellow compound due to the conjugated system involving the nitro group. Upon reduction to the hydroxylamine derivative, this conjugation is disrupted, leading to a colorless product. This distinct colorimetric change forms the basis of a simple and robust spectrophotometric assay.

Part 2: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

While not commercially available as a standard catalog item, 4-(2-Methoxy-4-nitrophenyl)morpholine can be synthesized through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on established methods for the synthesis of similar nitrophenyl-morpholine derivatives.[11]

Proposed Synthesis Workflow

Synthesis Workflow start Starting Materials: 1-Fluoro-2-methoxy-4-nitrobenzene Morpholine Base (e.g., K2CO3) Solvent (e.g., DMSO) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Workup (Quench with water, extract with organic solvent) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Final Product: 4-(2-Methoxy-4-nitrophenyl)morpholine characterization->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add morpholine (1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) as the base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(2-Methoxy-4-nitrophenyl)morpholine.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Chromogenic Nitroreductase Assay Protocol

This protocol provides a robust method for determining nitroreductase activity in purified enzyme preparations or cell lysates using a 96-well plate format. The assay measures the decrease in absorbance at a specific wavelength as the yellow 4-(2-Methoxy-4-nitrophenyl)morpholine is reduced to its colorless hydroxylamine derivative.

Assay Principle and Workflow

Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection prep_reagents Prepare Reagents: - Assay Buffer - Substrate Stock - NADH Stock - Enzyme Sample add_components Add to wells: 1. Buffer 2. Enzyme/Lysate 3. NADH pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_rxn Initiate reaction by adding Substrate pre_incubate->initiate_rxn measure_abs Measure Absorbance (e.g., 420 nm) in kinetic mode initiate_rxn->measure_abs

Caption: Workflow for the chromogenic nitroreductase assay.

Reagents and Equipment
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate Stock: 10 mM 4-(2-Methoxy-4-nitrophenyl)morpholine in DMSO.

  • NADH Stock: 10 mM NADH in Assay Buffer (prepare fresh).

  • Nitroreductase Enzyme: Purified enzyme or cell lysate containing the enzyme.

  • 96-well clear, flat-bottom microplate.

  • Spectrophotometer capable of kinetic measurements at ~420 nm.

Experimental Protocol
  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a 200 µL reaction mixture. A typical setup includes:

    • Test Wells: Assay Buffer, Enzyme Sample, NADH.

    • Negative Control (No Enzyme): Assay Buffer, NADH.

    • Negative Control (No NADH): Assay Buffer, Enzyme Sample.

  • Reaction Setup (per well):

    • Add 170 µL of Assay Buffer.

    • Add 10 µL of the enzyme sample (or cell lysate). For purified enzyme, the amount should be optimized to ensure a linear reaction rate.

    • Add 10 µL of 10 mM NADH stock solution (final concentration: 0.5 mM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the Reaction: Start the reaction by adding 10 µL of 10 mM substrate stock solution to each well (final concentration: 0.5 mM). Mix gently by pipetting.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at ~420 nm every 30 seconds for 10-20 minutes at 37°C. The optimal wavelength should be determined by scanning the absorbance spectrum of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the negative controls from the test wells to account for non-enzymatic substrate degradation.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the substrate at the measurement wavelength is required.

Part 4: Data Interpretation and Quantitative Analysis

To fully characterize 4-(2-Methoxy-4-nitrophenyl)morpholine as a nitroreductase substrate, it is essential to determine its kinetic parameters. Enzyme kinetics are fundamental for comparing the efficiency of different substrates and for understanding the catalytic mechanism.[8]

Determining Michaelis-Menten Constants (Km and Vmax)

The relationship between the reaction rate (V) and substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. To determine Km (the substrate concentration at half-maximal velocity, indicating substrate affinity) and Vmax (the maximum reaction rate), the assay should be performed with varying concentrations of the substrate while keeping the enzyme and NADH concentrations constant.

Example Data for Kinetic Analysis:

Substrate Conc. (µM)Initial Rate (ΔAbs/min)
100.005
250.011
500.020
1000.033
2000.048
4000.060
8000.068
16000.072

This is example data and should be experimentally determined.

The data can be plotted (Initial Rate vs. Substrate Concentration) and fitted to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate Km and Vmax.

Causality Behind Experimental Choices
  • Choice of Buffer: Tris-HCl at pH 7.4 is chosen to mimic physiological conditions and is a common buffer for many enzymatic assays. The optimal pH for the specific nitroreductase being used should be determined.

  • NADH Concentration: NADH is used at a saturating concentration (typically 5-10 times the Km for NADH) to ensure that the reaction rate is not limited by the cofactor.[12]

  • Kinetic vs. Endpoint Assay: A kinetic assay is preferred over an endpoint assay because it provides the initial reaction rate, which is a more accurate measure of enzyme activity and is less susceptible to issues like substrate depletion or product inhibition.

  • Controls are Crucial: The negative controls are essential to ensure that the observed change in absorbance is due to the enzymatic activity and not to spontaneous degradation of the substrate or NADH.

Conclusion and Future Directions

4-(2-Methoxy-4-nitrophenyl)morpholine is a promising substrate for the development of robust and sensitive assays for nitroreductase activity. Its derivatization through enzymatic reduction provides a clear colorimetric signal that can be easily quantified. The synthetic route is accessible, and the resulting assay is amenable to high-throughput screening applications in drug discovery and diagnostics.

Future work could involve modifying the morpholine ring or the methoxy group to further tune the substrate's properties, such as its solubility, cell permeability, and kinetic parameters with different nitroreductase isozymes. Additionally, the hydroxylamine product could be further derivatized with fluorogenic reagents to develop highly sensitive fluorescence-based assays.

References

  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349-1361.
  • Ghanbari, F., & Moradi, M. (2017). Application of response surface methodology for optimization of catalytic reduction of 4-nitrophenol using Ag-TiO2/CNT. Journal of Industrial and Engineering Chemistry, 47, 332-341.
  • Koder, R. L., & Miller, A. F. (2005). Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism. Journal of Biological Chemistry, 280(49), 40668-40676.
  • Li, L. J., Wang, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.
  • Mączka, W., & Mironowicz, A. (2013). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. Molecules, 18(6), 7021-7034.
  • Park, S., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. International Journal of Molecular Sciences, 22(4), 2098.
  • Prosser, G. A., Copp, J. N., Syddall, G. L., Williams, E. M., & Ackerley, D. F. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. Retrieved from [Link]

  • Pu, Y., et al. (2022). Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria. Analytica Chimica Acta, 1215, 340001.
  • Strapelias, H., Tabet, J. C., Prigent, Y., Lecoq, S., & Duquesne, M. (1992). Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. Chemical Research in Toxicology, 5(3), 329-346.
  • Sýkora, J., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(23), 7305.
  • Tanasova, M., & Sturla, S. J. (2012). Fluorogenic substrates for the detection of microbial nitroreductases. Analytical and Bioanalytical Chemistry, 403(7), 1835-1844.
  • Tanasova, M., & Sturla, S. J. (2014). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. Chemical Science, 5(4), 1477-1485.
  • Vatanpour, V., et al. (2021). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 6(45), 30133-30151.
  • Williams, E. M., et al. (2015). Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. Biochemical Journal, 471(2), 131-153.
  • Yoon, S. A., Chun, J., Kang, C., & Lee, M. H. (2021). Self-Calibrating Bipartite Fluorescent Sensor for Nitroreductase Activity and Its Application to Cancer and Hypoxic Cells.
  • Zhang, Y., et al. (2022). In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent 19F NMR.
  • Zuman, P. (2004). Reduction of nitro compounds: a mechanistic overview. Chemical Reviews, 104(6), 3217-3238.
  • Hettie, K., & Chin, F. T. (2022). Caged optical reporter for visualizing nitroreductase suicide gene therapy delivery. ACS Spring 2022.
  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349-1361.
  • Williams, E. M., et al. (2015). Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. Biochemical Journal, 471(2), 131-153.
  • Copp, J. N., et al. (2017). Structure and substrate specificity determinants of NfnB, a dinitroaniline herbicide–catabolizing nitroreductase from Sphingopyxis sp. strain HMH. Journal of Biological Chemistry, 292(29), 12157-12167.
  • Di Pietro, O., & Al-Tannak, N. F. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2235-2248.
  • Prosser, G. A., et al. (2010). Bacterial nitroreductases: structure, function and genetic engineering for cancer gene therapy. Current Opinion in Structural Biology, 20(6), 690-698.
  • Race, P. R., et al. (2005). The catalytic mechanism of E. coli nitroreductase A, a candidate for gene-directed prodrug therapy: potentiometric and substrate specificity studies. Journal of the American Chemical Society, 127(42), 14778-14789.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.
  • Sýkora, J., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(23), 7305.

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 4-(2-Methoxy-4-nitrophenyl)morpholine. Morpholine and its derivatives represent a significant class of heterocyclic compounds with broad therapeutic potential, including demonstrated anticancer activities.[1][2] Derivatives of 4-(4-nitrophenyl)morpholine, a structurally similar compound, have been highlighted for their potential importance in anticancer drug discovery.[3] This guide, intended for researchers in drug development and oncology, outlines a logical, multi-phase experimental design to assess the cytotoxic and apoptotic effects of 4-(2-Methoxy-4-nitrophenyl)morpholine on cancer cell lines and to elucidate its potential mechanism of action, with a focus on the PI3K/Akt signaling pathway.

Introduction and Rationale

The morpholine ring is a versatile scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and investigational molecules.[1][4] Its presence can confer favorable pharmacokinetic properties and facilitate critical interactions with biological targets.[4] The broader family of morpholine derivatives has shown promise in various therapeutic areas, including as anticancer agents that can induce apoptosis and inhibit cell cycle progression.[5][6]

Specifically, derivatives of 4-(4-nitrophenyl)morpholine have been identified as key intermediates in the synthesis of potential antitumor drugs, underscoring the relevance of the nitrophenyl-morpholine core structure in oncology research.[3] The subject of this guide, 4-(2-Methoxy-4-nitrophenyl)morpholine, is a novel analogue. The inclusion of a methoxy group may alter its biological activity and metabolic stability, making it a compelling candidate for investigation.

This application note details a systematic approach to evaluate its anticancer potential, beginning with broad cytotoxicity screening and progressing to more specific mechanistic studies. The proposed workflow is designed to be self-validating, with each stage providing the foundation for the next set of experiments.

Phase 1: Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic effects on various cancer cell lines.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Causality and Experimental Choices
  • Cell Line Selection: A panel of cell lines is chosen to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) and to assess selectivity.[2][5] Including a non-cancerous cell line (e.g., HEK293) is crucial for evaluating the compound's therapeutic index—its ability to selectively target cancer cells.[5][7]

  • Dose-Response and IC₅₀: Testing a range of concentrations is essential to establish a dose-response relationship and to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[7]

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(2-Methoxy-4-nitrophenyl)morpholine in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC₅₀ (µM) at 48hSelectivity Index (SI)¹
MCF-7Breast AdenocarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
HT-29Colorectal AdenocarcinomaExperimental ValueCalculated Value
HEK293Non-cancerous KidneyExperimental ValueN/A

¹ Selectivity Index (SI) = IC₅₀ of non-cancerous cells / IC₅₀ of cancerous cells. A higher SI indicates greater selectivity for cancer cells.

Phase 2: Elucidation of Cell Death Mechanism - Apoptosis Assays

Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9] Multiple assays should be used to confirm apoptosis, as no single parameter defines it completely.[9]

Causality and Experimental Choices
  • Annexin V/PI Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[10] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[11] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides biochemical evidence of apoptosis.[11]

Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells in a 6-well plate with 4-(2-Methoxy-4-nitrophenyl)morpholine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Caspase-3/7 Activity Assay
  • Cell Lysis: Treat cells as described above, then lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic substrate for caspase-3/7 to the cell lysate.

  • Signal Detection: In the presence of active caspase-3/7, the substrate is cleaved, generating a luminescent signal.

  • Measurement: Quantify the luminescence using a plate reader. An increase in signal intensity corresponds to higher caspase-3/7 activity.[11]

Visualization: Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Apoptosis cluster_2 Phase 3: Mechanism A Cancer & Normal Cell Lines B Treat with Compound (Dose-Response) A->B C MTT Assay B->C D Determine IC50 Values C->D E Treat Cells at IC50 D->E Inform next phase F Annexin V/PI Staining (Flow Cytometry) E->F G Caspase-3/7 Assay E->G H Confirm Apoptotic Pathway F->H G->H I Treat Cells & Prepare Lysates H->I Guide mechanistic study J Western Blot Analysis I->J K Probe for PI3K/Akt Pathway Proteins (p-Akt, Akt, etc.) J->K L Elucidate Signaling Pathway K->L

Caption: Workflow for in vitro evaluation of the compound.

Phase 3: Mechanism of Action - PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[12] Its components are frequently altered in human cancers, making it a key target for anticancer therapies.[13][14] Investigating the effect of 4-(2-Methoxy-4-nitrophenyl)morpholine on this pathway can provide crucial insights into its mechanism of action.

Causality and Experimental Choices
  • Western Blotting: This technique is widely used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15] By using antibodies specific to total and phosphorylated forms of key proteins, we can assess the activation state of a signaling pathway.

  • Key Protein Targets: Akt is a central node in this pathway. A decrease in the phosphorylation of Akt (p-Akt) at Ser473 or Thr308 is a strong indicator of pathway inhibition. Examining downstream effectors like mTOR can further confirm the mechanism.

Protocol: Western Blot Analysis
  • Sample Preparation: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16] Determine the protein concentration of each lysate.[16]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[15] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualization: PI3K/Akt Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream Compound 4-(2-Methoxy-4-nitrophenyl) morpholine Compound->pAkt Potential Inhibition Survival Cell Survival, Proliferation Downstream->Survival

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Concluding Remarks

This application note provides a structured, hypothesis-driven approach for the initial in vitro evaluation of 4-(2-Methoxy-4-nitrophenyl)morpholine. By systematically assessing its cytotoxicity, mode of cell death, and impact on a key cancer-related signaling pathway, researchers can build a comprehensive profile of this novel compound. The results from these studies will be critical in determining its potential for further development as an anticancer therapeutic.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.
  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, E68, o1235.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Somashekhar, M., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel morpholine derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2021). Foods. Available at: [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. Available at: [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023).
  • Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
  • Apoptosis – what assay should I use?. (2025). BMG Labtech.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls. Available at: [Link]

  • PI3K/AKT Signaling in Cancer. (n.d.). PubChem. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024).
  • Western Blot Sample Preparation Protocol. (n.d.). Thermo Fisher Scientific.
  • Update on in vitro cytotoxicity assays for drug development. (2025).
  • Targeting PI3K/Akt Pathway: 20 Years of Progress. (2011). OncLive.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology.
  • How to Prepare Protein Samples for Western Blot. (n.d.). GoldBio.
  • A Comparative Guide to 2-(4-Fluorophenyl)morpholine Derivatives and Related Compounds in Preclinical Research. (2025). Benchchem.
  • 4-(4-NITROPHENYL)MORPHOLINE. (2025). ChemicalBook.
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Molecular Structure.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.
  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • 4-(4-Nitrophenyl)morpholine. (n.d.). PubChem. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected NMR Peaks for 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for interpreting the NMR spectrum of 4-(2-Methoxy-4-nitrophenyl)morpholine. As a Senior Application Scientist, I've seen how even a seemingly straightforward molecule can present spectroscopic puzzles. Unexpected peaks in an NMR spectrum can be frustrating, derailing research timelines and casting doubt on sample purity and identity.

Frequently Asked Questions & Troubleshooting Guides

Q1: I've synthesized 4-(2-Methoxy-4-nitrophenyl)morpholine. What should the ¹H and ¹³C NMR spectra ideally look like?

Initial Assessment: Before diagnosing a problem, we must establish a baseline. The expected spectrum is dictated by the molecule's unique electronic and steric environment. The aromatic ring is trisubstituted with a powerful electron-withdrawing group (EWG) in the nitro (-NO₂) and two electron-donating groups (EDG) in the methoxy (-OCH₃) and morpholino groups. This leads to a predictable, albeit complex, pattern.

Underlying Principles:

  • Aromatic Protons: The chemical shifts of the three aromatic protons are governed by the cumulative electronic effects of the substituents. The -NO₂ group strongly deshields (shifts downfield) protons ortho and para to it, while the -OCH₃ and morpholino groups shield (shift upfield) their ortho and para protons.[1]

  • Morpholine Protons: The morpholine ring typically exists in a chair conformation.[2][3] This results in two distinct chemical environments for the methylene protons: those adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂). Due to the higher electronegativity of oxygen, the O-CH₂ protons are expected to be further downfield.[4] They often appear as complex multiplets that can resemble triplets.[5]

  • Methoxy Protons: The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Expected Chemical Shift Data:

Assignment Proton (¹H) Expected Shift (ppm, CDCl₃) Multiplicity Carbon (¹³C) Expected Shift (ppm)
Methoxy (-OCH₃)1~3.95Singlet (s)1~56.5
Morpholine (N-CH₂)4~3.30Multiplet (m)2~50.0
Morpholine (O-CH₂)4~3.90Multiplet (m)2~66.7
Aromatic (H-3)1~7.95Doublet (d)1~112.7
Aromatic (H-5)1~8.05Doublet of Doublets (dd)1~117.0
Aromatic (H-6)1~6.95Doublet (d)1~121.1

Note: These are predicted values. Actual shifts can vary based on solvent and concentration. Aromatic carbon assignments are based on data from a structurally similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine.[6] Aromatic carbons generally resonate between 120-150 ppm.[7]

Q2: My spectrum is mostly correct, but I see several small, sharp, unidentifiable peaks. What are they?

Initial Assessment: These are almost certainly residual solvents from your synthesis, workup, or purification, or trace amounts of water. This is the most common source of unexpected signals.

Underlying Principles: Solvents used in the lab (e.g., ethyl acetate, hexane, dichloromethane, acetone) are notoriously difficult to remove completely, especially under high vacuum if the compound is not a crystalline solid.[8] Even high-purity deuterated solvents contain residual protonated solvent and water.

Troubleshooting Protocol: Contaminant Identification

  • Acquire Data: Carefully note the chemical shift (ppm) and multiplicity of each unknown peak.

  • Cross-Reference: Compare these shifts to a standard table of NMR impurities. The tables published by Gottlieb, Kotlyar, and Nudelman are the authoritative industry standard.[9][10]

  • Confirm: If a match is found, the peak is confirmed as an impurity. No further action is needed unless the impurity level is unacceptably high, in which case further purification (e.g., recrystallization, column chromatography, or co-evaporation with a displacing solvent like dichloromethane to remove ethyl acetate) is required.[8]

Common Impurity Reference Table (in CDCl₃):

Impurity ¹H Chemical Shift (ppm) Multiplicity
Water1.56singlet (broad)
Acetone2.17singlet
Dichloromethane5.30singlet
Diethyl Ether1.21 (CH₃), 3.48 (CH₂)triplet, quartet
Ethyl Acetate1.26 (CH₃), 2.05 (Ac), 4.12 (CH₂)triplet, singlet, quartet
Hexane0.88, 1.26multiplet, multiplet
Toluene2.36 (CH₃), 7.17-7.28 (Ar-H)singlet, multiplet

Source: Adapted from data in Sigma-Aldrich and other comprehensive guides.[11][12][13]

Q3: My peaks are broad, ill-defined, or I seem to have double the number of expected peaks. What is happening?

Initial Assessment: This is a classic sign of a dynamic process occurring on the NMR timescale, most likely hindered rotation around the aryl-nitrogen (Ar-N) bond, leading to the presence of rotational isomers (rotamers) . It could also indicate a mixture of inseparable positional isomers, but dynamic effects are a strong possibility for this specific structure.

Underlying Principles: The methoxy group at the C2 position of the phenyl ring provides significant steric bulk. This clashes with the methylene groups of the morpholine ring, restricting free rotation around the Ar-N bond. Consequently, the molecule may exist as two stable, non-equivalent rotamers at room temperature. If the energy barrier to rotation is high enough, their interconversion is slow on the NMR timescale, and the spectrometer "sees" two distinct molecules, causing a doubling of all signals (aromatic, morpholine, and methoxy). If the interconversion rate is intermediate, the peaks will be broadened, a phenomenon known as exchange broadening.

G

Troubleshooting Protocol: Variable Temperature (VT) NMR

This is the definitive experiment to confirm or rule out dynamic effects like rotamers.[14]

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Note the broadness or doubling of the peaks.

  • High-Temperature Experiment: Increase the sample temperature in increments (e.g., to 40 °C, 60 °C, 80 °C), acquiring a spectrum at each step after allowing the temperature to equilibrate for 5-10 minutes.

    • Causality: Increasing thermal energy increases the rate of Ar-N bond rotation.

    • Expected Outcome: If rotamers are present, you will observe the broad/doubled peaks begin to sharpen and merge (coalesce). At a sufficiently high temperature, the rotation will be too fast for the NMR to resolve the individual rotamers, and you will see a single, sharp, time-averaged set of peaks corresponding to one molecule.

  • Low-Temperature Experiment (Optional but Recommended): Cool the sample down in increments (e.g., to 0 °C, -20 °C, -40 °C), acquiring a spectrum at each step.

    • Causality: Decreasing thermal energy slows the rate of interconversion.

    • Expected Outcome: If you started with broad peaks at room temperature, they should resolve into two distinct, sharp sets of signals for each rotamer. If you already saw doubled peaks, they will become even sharper and more separated.

Workflow for Diagnosing Broad/Doubled Peaks:

G start Broad or Doubled NMR Peaks Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_temp Do peaks coalesce at high temp AND/OR resolve at low temp? vt_nmr->check_temp rotamers Conclusion: Dynamic exchange due to hindered rotation (rotamers) is confirmed. check_temp->rotamers  Yes other Problem is not dynamic exchange. Consider other causes. check_temp->other No isomers Investigate static causes: - Inseparable positional isomers - Sample degradation - Paramagnetic impurities other->isomers

Q4: My aromatic signals show a completely different splitting pattern or integration than expected. What could be the issue?

Initial Assessment: If VT-NMR has ruled out rotamers, the most likely cause is an error in the synthesis, leading to a positional isomer . For instance, nitration may have occurred at a different position on the ring, or you may have started with an isomeric precursor.

Underlying Principles: The coupling constants (J-values) and chemical shifts of aromatic protons are highly dependent on their relative positions (ortho, meta, para). A different substitution pattern will result in a completely different and predictable NMR spectrum. For example, if the morpholine and methoxy groups were swapped, the steric environment and electronic effects would change dramatically.

Troubleshooting Protocol: Advanced Structural Elucidation

  • Re-evaluate Synthesis: Double-check the starting materials and reaction conditions. Nitration reactions on activated rings can sometimes yield mixtures of isomers.[15]

  • Acquire 2D NMR Data: If you suspect a different, static structure, 2D NMR is required for definitive proof.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will definitively map the connectivity of the three protons on the aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close in space. A strong NOE between the methoxy protons and an aromatic proton would confirm the ortho relationship.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to unambiguously connect the methoxy protons to their attached carbon and then to the adjacent quaternary aromatic carbons, confirming the substitution pattern.

Expected Outcome: The 2D NMR data will allow you to piece together the molecule's true covalent structure. If it does not match 4-(2-Methoxy-4-nitrophenyl)morpholine, a synthetic issue has been identified.

Q5: I suspect my sample may have degraded. What would that look like in the NMR?

Initial Assessment: While less common under standard NMR conditions (deuterated solvent, sealed tube), degradation is possible, especially with exposure to light, acid/base contaminants, or reactive impurities over time.

Underlying Principles: Nitroaromatic compounds are susceptible to reduction. The nitro group (-NO₂) could be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group. Each of these transformations would cause a dramatic upfield shift in the signals of the aromatic protons due to the removal of the powerful electron-withdrawing nitro group.[16][17] Such degradation can sometimes be initiated by microorganisms if the sample or solvent is contaminated.[18][19]

Troubleshooting Protocol: Stability and Purity Check

  • Re-run the NMR: Acquire a fresh spectrum of the sample. If the unexpected peaks have grown in intensity relative to the main compound, degradation is actively occurring.

  • LC-MS Analysis: The most effective way to identify degradation products is by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will separate the components of your sample and provide their exact molecular weights, making it easy to identify species corresponding to the reduction of the nitro group or other potential side products.

  • Sample Handling: To prevent degradation, ensure your sample is stored in a clean vial, protected from light, and dissolved in high-purity deuterated solvent immediately before analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1084. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Gagnaire, D., & Marrim, N. (1983). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 60(7), 596. [Link]

  • Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 53(9), 1264-1272. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21491. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Gajda, T., et al. (2018). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 53(9), 1264-1272. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica. Section E, Structure reports online, 68(Pt 4), o1084. [Link]

  • Van der Goot, F. R., et al. (1998). Degradation of nitroaromatic compounds by microorganisms. Biotechnology Advances, 16(5-6), 781-802. [Link]

  • Reddit user discussion on polymer NMR. (2021). r/chemhelp. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ATB (Automated Topology Builder). 4-(4-Methoxyphenyl)morpholine. [Link]

  • Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • Not_a_chemist. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • Janez, K., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 25(19), 4496. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Biological Magnetic Resonance Bank. (2014). bmse000154 4-(2-Aminoethyl)morpholine. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with substituted nitrophenyl morpholine derivatives, focusing specifically on the challenges and solutions for purifying 4-(2-Methoxy-4-nitrophenyl)morpholine . As a key intermediate in various research and development pipelines, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1]

This document moves beyond simple protocols to provide a deep, mechanistic understanding of purification strategies. We will explore the "why" behind each technique, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Compound Profile & Initial Assessment

4-(2-Methoxy-4-nitrophenyl)morpholine is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring for attack by the secondary amine of morpholine. Understanding this reaction is the first step in predicting potential impurities.

Table 1: Physicochemical Properties (Predicted & Analog-Based)

Property Value Source/Rationale
Molecular Formula C₁₁H₁₄N₂O₄ -
Molecular Weight 238.24 g/mol -
Appearance Yellow to Orange Crystalline Solid Based on analogs like 4-(4-Nitrophenyl)morpholine.[1][2]
Melting Point ~150-160 °C (estimated) Analog 4-(4-Nitrophenyl)morpholine melts at 151-155 °C.[1][2][3]

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMF.[3] Sparingly soluble in alcohols. Insoluble in water and hexanes. | General solubility for polar aprotic nitroaromatics. |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude 4-(2-Methoxy-4-nitrophenyl)morpholine?

A1: Based on the SNAr synthesis pathway, the primary impurities are typically:

  • Unreacted Starting Materials: The activated aryl precursor (e.g., 1-chloro-2-methoxy-4-nitrobenzene or 1-fluoro-2-methoxy-4-nitrobenzene) and residual morpholine.

  • Solvent Residue: High-boiling point solvents used in the reaction, such as DMSO or DMF.

  • Side-Reaction Products: While SNAr is generally regioselective, minor isomers or degradation products can form under harsh conditions (e.g., high temperature).

Q2: My crude product is a dark, viscous oil, but the literature suggests it should be a solid. What should I do?

A2: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization (an effect known as eutectic mixture formation).

  • First Step: Ensure all reaction solvent is removed. Use a high-vacuum pump and gently warm the flask.

  • Trituration: Attempt to induce crystallization by adding a non-solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.

  • Scratching: If trituration fails, dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane) and scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

Q3: What is the best initial method to quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal material, and provides crucial information for selecting a purification strategy. A single, well-defined spot suggests high purity, while multiple spots indicate the presence of impurities. Streaking can suggest that the compound is acidic, basic, or too polar for the chosen solvent system.[4]

Section 3: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during the purification workflow.

Issue 1: Recrystallization Attempts are Ineffective

Recrystallization is the preferred method for purification when applicable, as it is cost-effective and scalable. Its success hinges on the significant difference in solubility of the compound in a hot solvent versus a cold solvent.[5]

Q: I cannot find a single solvent that works for recrystallization. The compound is either too soluble even when cold, or insoluble even when hot. What is the solution?

A: This is the ideal scenario for employing a two-solvent (or mixed-solvent) recrystallization system .

  • Principle: You use two miscible solvents. In "Solvent 1" (the "soluble" solvent), your compound is highly soluble. In "Solvent 2" (the "anti-solvent"), your compound is poorly soluble.

  • Causality: The goal is to create a solvent mixture at high temperature where the compound is just soluble. As the solution cools, the properties of the solvent mixture change, causing a dramatic decrease in the compound's solubility and forcing it to crystallize, leaving impurities behind.

Table 2: Potential Two-Solvent Systems for 4-(2-Methoxy-4-nitrophenyl)morpholine

"Soluble" Solvent (Solvent 1) "Anti-Solvent" (Solvent 2) Rationale
Ethyl Acetate Hexanes Excellent general-purpose system for moderately polar compounds.
Acetone Water Good for polar compounds, but be wary of "oiling out".
Dichloromethane (DCM) Diethyl Ether or Hexanes Effective, but the volatility of DCM can make it tricky to control.

| Methanol or Ethanol | Water | The polarity of the methoxy and nitro groups suggests good solubility in hot alcohols.[6] |

See SOP 2 for a detailed protocol on Two-Solvent Recrystallization.

Q: My product "oils out" instead of forming crystals during cooling. Why does this happen and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Cause & Solution 1: Cooling too rapidly. Rapid cooling doesn't give molecules enough time to align into an ordered crystal lattice. Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]

  • Cause & Solution 2: Insufficient solvent. The solution is too concentrated. Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot "soluble" solvent, and attempt to cool again slowly.

  • Cause & Solution 3: Lack of nucleation sites. Crystal growth needs a starting point. Solution: Add a "seed crystal" (a tiny amount of pure, solid product) to the cooled solution to initiate crystallization.

Issue 2: Poor Separation with Column Chromatography

When recrystallization is not viable, flash column chromatography is the primary alternative. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4][7]

dot

G cluster_0 Purification Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Purity Acceptable? TLC->Decision Column Column Chromatography Decision->Column No (Spots close/streaking) Recrystal Recrystallization Decision->Recrystal No (Spots well separated) Pure Pure Product Decision->Pure Yes Column->TLC Recrystal->TLC G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation prep Step 1: Choose Eluent Rf ≈ 0.3-0.4 pack Step 2: Pack Column Wet Slurry Method prep->pack load Step 3: Load Sample Dry or Wet Load pack->load elute Step 4: Elute Apply Pressure load->elute collect Step 5: Collect Fractions elute->collect analyze Step 6: Analyze Fractions TLC collect->analyze combine Step 7: Combine & Evaporate analyze->combine product Pure Product combine->product

Sources

Validation & Comparative

A Comparative Guide to the Biological Potency of 4-(2-Methoxy-4-nitrophenyl)morpholine and Next-Generation PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the nuanced differences in biological potency is paramount to selecting the right tool for the job. This guide provides an in-depth, objective comparison of the hypothetical biological potency of the novel compound 4-(2-Methoxy-4-nitrophenyl)morpholine against two clinically relevant inhibitors of the PI3K/Akt/mTOR signaling pathway: Uprosertib (GSK2141795) and Gedatolisib (PF-05212384) .

While direct experimental data for 4-(2-Methoxy-4-nitrophenyl)morpholine is not yet publicly available, its structural motifs—a morpholine ring and a nitrophenyl group—are prevalent in a multitude of known kinase inhibitors. The morpholine moiety, in particular, is considered a "privileged pharmacophore" capable of enhancing potency and modulating pharmacokinetic properties through interactions with target kinases.[1] This structural rationale suggests that 4-(2-Methoxy-4-nitrophenyl)morpholine is a putative inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer and other diseases.[2][3]

This guide will therefore proceed with a hypothetical framework, outlining the established methodologies and experimental data required to rigorously assess the biological potency of 4-(2-Methoxy-4-nitrophenyl)morpholine and compare it to the well-characterized activities of Uprosertib and Gedatolisib.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, modulates a plethora of downstream effectors, including mTOR, to drive cellular processes.[2][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt_mem Akt PIP3->Akt_mem Recruitment PDK1->Akt_mem Phosphorylation (Thr308) Akt_cyto Akt Akt_mem->Akt_cyto Activation mTORC1 mTORC1 Akt_cyto->mTORC1 Downstream Downstream Effectors Akt_cyto->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylation (Ser473) Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Uprosertib Uprosertib (Akt Inhibitor) Uprosertib->Akt_cyto Inhibition Gedatolisib Gedatolisib (PI3K/mTOR Inhibitor) Gedatolisib->PI3K Inhibition Gedatolisib->mTORC1 Inhibition Gedatolisib->mTORC2 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Inhibitor Potency

The biological potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget(s)IC50 (nM)Clinical Development Stage
4-(2-Methoxy-4-nitrophenyl)morpholine Putative PI3K/AktTo be determinedPreclinical
Uprosertib (GSK2141795) Pan-Akt (Akt1, Akt2, Akt3)Akt1: 180, Akt2: 328, Akt3: 38[6]Phase II[7]
Gedatolisib (PF-05212384) Pan-PI3K, mTORPI3Kα: 0.4, PI3Kβ: 6, PI3Kγ: 6, PI3Kδ: 8, mTOR: 1[8]Phase III/NDA Filed[9]

Experimental Protocols for Potency Determination

To experimentally validate the biological potency of 4-(2-Methoxy-4-nitrophenyl)morpholine and enable a direct comparison with Uprosertib and Gedatolisib, a series of biochemical and cell-based assays are required.

Biochemical Kinase Assays

Biochemical assays utilize purified recombinant kinases and synthetic substrates to directly measure the inhibitory activity of a compound on its target enzyme in a cell-free system.[10]

Workflow for Biochemical Kinase Assay:

Biochemical_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis A1 Prepare serial dilutions of 4-(2-Methoxy-4-nitrophenyl)morpholine, Uprosertib, and Gedatolisib B1 Add inhibitor dilutions to assay plate A1->B1 A2 Prepare assay buffer containing recombinant Akt1, Akt2, or Akt3 kinase B2 Add kinase solution to each well A2->B2 A3 Prepare substrate solution (e.g., GSK3α peptide) and ATP B4 Initiate kinase reaction by adding substrate and ATP solution A3->B4 B1->B2 B3 Incubate to allow inhibitor-kinase binding B2->B3 B3->B4 B5 Incubate at 30°C for a defined period B4->B5 C1 Stop reaction and add detection reagent (e.g., ADP-Glo™) B5->C1 C2 Measure luminescence signal C1->C2 C3 Plot signal vs. inhibitor concentration C2->C3 C4 Calculate IC50 values using non-linear regression C3->C4

Caption: Workflow for a biochemical kinase assay to determine IC50 values.

Detailed Protocol for Akt1 Kinase Assay:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(2-Methoxy-4-nitrophenyl)morpholine, Uprosertib, and a positive control (e.g., Staurosporine) in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well low-volume plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Prepare a kinase solution containing recombinant human Akt1 in kinase buffer.

    • Prepare a substrate/ATP solution containing a suitable Akt peptide substrate and ATP in kinase buffer.

    • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP solution.

  • Detection:

    • After a 60-minute incubation at 30°C, add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cell-Based Assays

Cell-based assays are crucial for determining a compound's potency within a physiological context, accounting for factors such as cell permeability and off-target effects.[12] A common method to assess the inhibition of the PI3K/Akt pathway in cells is to measure the phosphorylation status of Akt and its downstream targets via Western blotting.

Workflow for Cell-Based Western Blot Analysis:

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_electrophoresis SDS-PAGE and Transfer cluster_immunodetection Immunodetection and Imaging D1 Seed cancer cells (e.g., BT-474) in 6-well plates D2 Treat cells with varying concentrations of 4-(2-Methoxy-4-nitrophenyl)morpholine, Uprosertib, and Gedatolisib D1->D2 D3 Incubate for a specified time (e.g., 24 hours) D2->D3 D4 Lyse cells to extract proteins D3->D4 E1 Quantify protein concentration (e.g., BCA assay) D4->E1 E2 Separate proteins by size using SDS-PAGE E1->E2 E3 Transfer proteins to a PVDF membrane E2->E3 F1 Block membrane to prevent non-specific antibody binding E3->F1 F2 Incubate with primary antibodies (e.g., anti-p-Akt, anti-total Akt) F1->F2 F3 Incubate with HRP-conjugated secondary antibodies F2->F3 F4 Add chemiluminescent substrate F3->F4 F5 Image the blot using a chemiluminescence detector F4->F5 F6 Quantify band intensities to determine relative phosphorylation F5->F6

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Detailed Protocol for Western Blotting of Phospho-Akt:

  • Cell Culture and Treatment:

    • Seed BT-474 breast cancer cells (which have an amplified HER2 gene and activated PI3K/Akt pathway) in 6-well plates.[13]

    • Once the cells reach 70-80% confluency, treat them with a range of concentrations of 4-(2-Methoxy-4-nitrophenyl)morpholine, Uprosertib, or Gedatolisib for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473).[14]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.

Concluding Remarks

The structural characteristics of 4-(2-Methoxy-4-nitrophenyl)morpholine strongly suggest its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. To substantiate this hypothesis and accurately position it within the existing landscape of kinase inhibitors, the rigorous experimental validation outlined in this guide is essential. By employing standardized biochemical and cell-based assays, researchers can generate the critical potency data needed for a direct and meaningful comparison with established inhibitors like Uprosertib and Gedatolisib. This systematic approach will not only elucidate the therapeutic potential of novel compounds but also contribute to the rational design of next-generation targeted therapies.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.

  • PI3K / Akt Signaling. Cell Signaling Technology.

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • AKT1 Kinase Assay. Promega Corporation.

  • Uprosertib (GSK2141795). MedChemExpress.

  • First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research.

  • PI3K/Akt signalling pathway and cancer. British Journal of Cancer.

  • 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information.

  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific.

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry.

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules.

  • 4-(4-Nitrophenyl)morpholine. ResearchGate.

  • Can someone advise on a detection problem p-Akt in western blot? ResearchGate.

  • Uprosertib. National Center for Biotechnology Information.

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers.

  • Phospho-Akt (Ser473) Antibody. Cell Signaling Technology.

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry.

  • Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. Scientific Reports.

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules.

  • A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. Pfizer.

  • Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.

  • Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Personalized Cancer Therapy.

  • Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX.

  • Akt Kinase Activity Assay Kit (ab139436). Abcam.

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry.

  • Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. ASCO Publications.

  • PI3K/AKT/mTOR pathway. Wikipedia.

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Communication and Signaling.

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. MuseChem.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences.

  • Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.

  • A Phase 1 B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advance. Celcuity.

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

  • Functional analysis. (A) Western blot analysis of p-Akt and β-actin... ResearchGate.

  • Novel Continuous and Homogeneous Assay for Discovery of AKT Inhibitors. AssayQuant.

  • Gedatolisib | Advanced Drug Monograph. MedPath.

  • Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors. ResearchGate.

  • Mutant-selective AKT inhibition through lysine targeting and neo-zinc chelation. Nature.

  • Uprosertib (GSK795, GSK2141795, CAS Number: 1047634-65-0). Cayman Chemical.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity. Cancer Research.

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(2-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the handling of novel chemical entities. 4-(2-Methoxy-4-nitrophenyl)morpholine, a compound with significant potential, demands a meticulous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a procedural and scientific framework for its safe handling, grounded in the principles of risk assessment and contamination avoidance. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment: A Proactive Stance

The nitroaromatic moiety suggests potential toxicity and, in some cases, explosive instability, particularly for di- and tri-nitro compounds.[1] The morpholine group, while a common scaffold in pharmaceuticals, can present significant hazards. The parent compound, morpholine, is classified as flammable, toxic upon skin contact or inhalation, a cause of severe skin burns and eye damage, and is suspected of damaging fertility.[2][3][4] Furthermore, structurally similar compounds like 4-(4-Nitrophenyl)morpholine are known to cause serious skin and eye irritation.[5][6][7]

Based on this analysis, we will operate under the assumption that 4-(2-Methoxy-4-nitrophenyl)morpholine presents the following hazards:

Hazard Category Anticipated GHS Classification & Statement Justification Based on Structural Analogues
Acute Toxicity Category 3/4 (Toxic/Harmful if swallowed, in contact with skin, or if inhaled)Morpholine is toxic in contact with skin or if inhaled and harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation Category 1B/2 (Causes severe skin burns and irritation)Morpholine causes severe skin burns.[2][3] 4-(4-Nitrophenyl)morpholine causes skin irritation.[5][6]
Eye Damage/Irritation Category 1/2 (Causes serious eye damage/irritation)Morpholine causes severe eye damage.[2][3] Analogues cause serious eye irritation.[5][6][7]
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)Morpholine carries a H361fd classification.[2][3]
Physical Hazards Potential for dust explosion if handled as a fine powder.A common risk for solid organic compounds.[5]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering and administrative controls, which are designed to isolate the hazard from the personnel.

  • Chemical Fume Hood: All handling of 4-(2-Methoxy-4-nitrophenyl)morpholine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for toxic compounds.[4]

  • Designated Work Area: A specific area within the fume hood should be designated for this work. This helps to contain potential spills and simplifies the subsequent decontamination process.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance is reliant on proper room air balance.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be deliberate and based on the synthesized hazard assessment. A multi-layered approach is essential to mitigate the risks of skin contact, eye damage, and inhalation.

PPE Category Item Specification Rationale & Causality
Hand Protection Double-Gloving SystemInner and outer nitrile gloves.The morpholine moiety is corrosive and toxic upon skin contact.[2][3] Double-gloving provides redundancy against tears or pinhole leaks. Nitrile offers good resistance to a broad range of chemicals.[8]
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 compliant.Analogues can cause severe eye damage.[2][3] Goggles protect against splashes and particulates, while the face shield offers a secondary barrier for the entire face, crucial when handling corrosive materials.[8][9]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronCoat should be fully buttoned. Apron provides an additional barrier.Protects against splashes and skin contact with the potentially corrosive and toxic compound.[8] A flame-resistant coat is a general best practice in chemical laboratories.
Respiratory Protection Not typically required if used in a fume hood.A NIOSH-approved respirator may be necessary if engineering controls fail or for large spills.A certified chemical fume hood is the primary respiratory protection.[8] Respirator use would be an emergency or non-routine measure.
Foot Protection Closed-toe, chemical-resistant shoes.Leather or other impervious material.Protects feet from spills.[9]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential protocol is paramount for safety. The following workflow minimizes exposure and the risk of contamination.

Workflow for Safe Handling of 4-(2-Methoxy-4-nitrophenyl)morpholine

G Safe Handling Workflow cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A Verify Fume Hood Certification B Designate & Prepare Work Area A->B C Assemble All Equipment & Reagents B->C G Don Outer Gloves D Don Inner Gloves E Don Lab Coat & Apron D->E F Don Goggles & Face Shield E->F F->G H Weigh Compound G->H I Perform Transfer & Experiment H->I J Decontaminate Glassware & Surfaces I->J K Segregate & Label Hazardous Waste J->K L Doff Outer Gloves K->L M Doff Goggles/Shield L->M N Doff Coat/Apron M->N O Doff Inner Gloves N->O P Wash Hands Thoroughly O->P

Caption: A workflow diagram illustrating the key phases for safely handling 4-(2-Methoxy-4-nitrophenyl)morpholine.

Donning PPE
  • Inspect All PPE: Before starting, visually inspect all PPE for damage, degradation, or contamination.

  • Hand Protection (Inner Layer): Don the first pair of nitrile gloves.

  • Body Protection: Don the flame-resistant lab coat and chemical-resistant apron, ensuring the coat is fully fastened.

  • Eye and Face Protection: Put on the chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Hand Protection (Outer Layer): Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Handling and Experimental Protocol
  • Preparation: Ensure the fume hood sash is at the lowest practical height. All necessary equipment should be inside the hood before introducing the chemical.

  • Weighing and Transfer: Tare a suitable container within the fume hood. Carefully weigh the solid compound, avoiding the creation of airborne dust. Use a spatula for transfers and gently tap to dislodge material rather than shaking.

  • Reaction Monitoring: Continuously monitor the experiment for any unexpected changes. Keep the sash lowered as much as possible.

Doffing PPE and Decontamination

This sequence is critical to prevent transferring contamination from the PPE to your skin.

  • Initial Decontamination: Within the fume hood, decontaminate any gross contamination from the outer gloves.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.[10]

  • Face/Eye Protection: Remove the face shield and goggles by handling the straps, not the front surfaces. Place them in a designated area for decontamination.

  • Body Protection: Remove the apron and then the lab coat, turning it away from your body and folding the contaminated exterior inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Plan

Emergency Spill Response
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use an absorbent material (e.g., sand, universal binding agent) to cover the spill.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11][12]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and activate the emergency response system (e.g., call Environmental Health & Safety).

    • Prevent entry into the contaminated area.

Waste Disposal

Chemical waste is a regulated responsibility. Improper disposal can lead to environmental contamination and regulatory violations.

  • Solid Waste: All solid waste contaminated with 4-(2-Methoxy-4-nitrophenyl)morpholine (e.g., used gloves, absorbent pads, contaminated filter paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container.

  • Prohibition: Do not dispose of this chemical or its waste down the drain.[1][10] Nitroaromatic compounds can pose specific hazards in waste streams.[1] All waste must be disposed of through your institution's official hazardous waste collection program.[10]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of proactive risk management. This not only ensures personal safety but also upholds the scientific integrity and professional standards of our critical work in drug development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Thermo Fisher Scientific. (2025). 4-(4-Nitrophenyl)morpholine Safety Data Sheet.
  • Fisher Scientific. (2025). [4-(2-Morpholin-4-ylethoxy)phenyl]methanol Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Morpholine ≥99 %.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2025). 4-(2-Fluoro-4-nitrophenyl)morpholine Safety Data Sheet.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-4-nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-4-nitrophenyl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.